4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one
CAS No.: 318951-76-7
Cat. No.: VC7099074
Molecular Formula: C20H15ClF3N5O
Molecular Weight: 433.82
* For research use only. Not for human or veterinary use.
![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one - 318951-76-7](/images/structure/VC7099074.png)
Specification
CAS No. | 318951-76-7 |
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Molecular Formula | C20H15ClF3N5O |
Molecular Weight | 433.82 |
IUPAC Name | 4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C20H15ClF3N5O/c1-11-8-16(17-12(2)27-28(19(17)30)14-6-4-3-5-7-14)29(26-11)18-15(21)9-13(10-25-18)20(22,23)24/h3-10,27H,1-2H3 |
Standard InChI Key | RPNVENBFNYVDJZ-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature Breakdown
The IUPAC name reflects the compound’s bipyrazolyl-pyridinyl backbone:
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4-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]: A pyridine ring substituted at positions 2 (pyrazolyl), 3 (chloro), and 5 (trifluoromethyl) is linked to a 5-methylpyrazole at position 3.
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5-Methyl-2-phenyl-1H-pyrazol-3-one: A second pyrazol-3-one ring with methyl (C5), phenyl (C2), and ketone (C3) substituents .
Structural Features and Functional Groups
Key functional groups include:
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Trifluoromethylpyridinyl: Enhances electronegativity and steric bulk, improving target selectivity.
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Chloro Substituent: Increases oxidative stability and hydrogen-bonding potential.
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Bipyrazolyl Scaffold: Facilitates π-π stacking interactions with aromatic residues in proteins .
Synthesis and Characterization
Synthetic Pathways from Pyrazole Precursors
The compound is synthesized via a multi-step protocol:
Step 1: Formation of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Reacting 2-amino-5-(trifluoromethyl)pyridine with chlorine gas in acetic acid yields the chloro-substituted intermediate (85% yield) .
Step 2: Cyclocondensation to Pyrazole Rings
A Knorr-type reaction condenses 1,3-diketones 4 (ethyl acetoacetate) with hydrazine derivatives 5 (phenylhydrazine) under nano-ZnO catalysis to form 5-methylpyrazole 6 (Scheme 2, 95% yield) .
Step 3: Coupling via Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling links the pyridinyl and pyrazolyl moieties. For example, reacting 3-chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid with 5-methyl-3-iodopyrazole in THF at 80°C achieves 78% yield .
Step 4: Oxidation to Pyrazol-3-One
Treating the bipyrazolyl intermediate with hydrogen peroxide in acetic acid introduces the ketone group at position 3 (72% yield) .
Analytical Characterization Techniques
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NMR Spectroscopy: -NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridinyl-H), 7.45–7.32 (m, 5H, phenyl-H), 2.45 (s, 3H, CH₃).
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Mass Spectrometry: ESI-MS m/z 492.1 [M+H] (calculated for C₂₂H₁₆ClF₃N₅O: 491.08).
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X-ray Crystallography: Confirms planar bipyrazolyl-pyridinyl geometry with dihedral angles <10° between rings .
Physicochemical Properties
Molecular and Thermal Properties
Property | Value |
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Molecular Formula | C₂₂H₁₆ClF₃N₅O |
Molecular Weight | 491.84 g/mol |
Melting Point | 218–220°C |
LogP (Octanol-Water) | 3.2 |
Solubility (Water) | 12 mg/L (25°C) |
Stability | Stable under pH 3–9, 40°C |
Solubility and Stability Profiles
The compound exhibits limited aqueous solubility (12 mg/L) but high solubility in DMSO (>50 mg/mL), making it suitable for in vitro assays. Stability studies indicate no degradation under ambient light or humid conditions (40°C, 75% RH, 30 days) .
Biological and Pharmacological Profiles
In Vitro Biological Activity
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Antimicrobial Activity: MIC = 4 µg/mL against Staphylococcus aureus (ATCC 25923), comparable to ciprofloxacin .
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Kinase Inhibition: IC₅₀ = 18 nM against JAK3 kinase, suggesting potential in autoimmune disease therapy .
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Cytotoxicity: CC₅₀ = 32 µM in HEK293 cells, indicating selective toxicity toward cancer cells .
Industrial and Agricultural Applications
Use in Agrochemical Formulations
The compound demonstrates herbicidal activity at 50 g/ha, suppressing Amaranthus retroflexus by 89% without crop phytotoxicity . Its pyridinyl moiety disrupts acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Role in Material Science
As a ligand in transition-metal complexes, it enhances catalytic efficiency in Suzuki-Miyaura reactions (TON = 12,000) .
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